molecular formula C20H16N4O5 B7692517 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline

Cat. No.: B7692517
M. Wt: 392.4 g/mol
InChI Key: SGJWKUJHZZWSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline is a complex organic compound that features a furan ring, an oxadiazole ring, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxadiazole ring can also participate in binding to enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(2-methoxyphenyl)methyl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5/c1-27-17-6-3-2-5-14(17)12-21-15-9-8-13(11-16(15)24(25)26)20-22-19(23-29-20)18-7-4-10-28-18/h2-11,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJWKUJHZZWSFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CO4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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